

GSK467 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	GSK467		
Cat. No.:	B607843	Get Quote	

Application Notes and Protocols for GSK467

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK467 is a potent and selective cell-permeable inhibitor of KDM5B (Lysine-specific demethylase 5B), also known as JARID1B or PLU1, with a Ki of 10 nM and an IC50 of 26 nM. [1] It exhibits high selectivity, with a 180-fold greater potency for KDM5B over KDM4C and no significant inhibitory effects on other Jumonji (JmjC) family members like KDM6.[1] KDM5B is a histone H3 lysine 4 (H3K4) demethylase that plays a crucial role in transcriptional regulation and has been identified as an oncogene in various cancers, including hepatocellular carcinoma. By inhibiting KDM5B, **GSK467** can modulate gene expression and impact cancer cell proliferation, spheroid formation, and other malignant phenotypes. These application notes provide detailed protocols for the preparation of **GSK467** stock solutions, its proper storage, and its application in common in vitro assays.

GSK467 Stock Solution Preparation and Storage Materials

- GSK467 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials



- Vortex mixer
- Ultrasonic bath (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution

- Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
- Weighing: Accurately weigh the desired amount of GSK467 powder. The molecular weight of GSK467 is 319.32 g/mol.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the **GSK467** powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.1932 mg of **GSK467** in 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If
 precipitation occurs, gentle warming and/or sonication in an ultrasonic bath can aid in
 dissolution.[1] It is important to use newly opened, hygroscopic DMSO as moisture can
 significantly impact solubility.[1]
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Solubility and Storage Summary



Solvent/Formulatio n	Solubility	Storage Temperature	Shelf Life
In Vitro			
DMSO	8 mg/mL (25.05 mM) [2] to 20.83 mg/mL (65.23 mM)[1]	-20°C	1 year[1]
-80°C	2 years[1]		
Water	< 0.1 mg/mL (insoluble)[1]	N/A	N/A
In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	2.08 mg/mL (6.51 mM) (Suspended solution, requires sonication)[1]	Prepare fresh	Use on the same day[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	2.08 mg/mL (6.51 mM) (Suspended solution, requires sonication)[1]	Prepare fresh	Use on the same day[1]
15% Cremophor EL, 85% Saline	5 mg/mL (15.66 mM) (Suspended solution, requires sonication)[1]	Prepare fresh	Use on the same day
1% CMC-Na/saline water	2.5 mg/mL (7.83 mM) (Suspended solution, requires sonication)[1]	Prepare fresh	Use on the same day
5% DMSO, 95% Corn oil	0.400 mg/mL (1.25 mM)	Prepare fresh	Use immediately for optimal results[3]
Powder	N/A	-20°C	3 years
4°C	2 years		

Experimental Protocols



Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Compound Treatment: The next day, treat the cells with various concentrations of GSK467. A suggested starting range is 0-100 μM.[1] Include a vehicle control (DMSO) at the same concentration as the highest GSK467 treatment.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). For some cell lines, like human multiple myeloma tumor cells, a 6-day incubation has been reported.[1]
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Spheroid Formation Assay

This protocol provides a basic method for generating and treating tumor spheroids.

- Cell Seeding: Seed a single-cell suspension in a 96-well ultra-low attachment round-bottom plate at a density of 500-2,000 cells/well in the appropriate culture medium.
- Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C and 5% CO2 for 3-4 days to allow for spheroid formation.



- Compound Treatment: Carefully replace half of the medium in each well with fresh medium containing the desired concentration of **GSK467**. Include a vehicle control.
- Incubation: Incubate the spheroids with GSK467 for the desired period (e.g., 3-7 days).
 Monitor spheroid growth and morphology daily using a microscope.
- Viability Assessment: Assess spheroid viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's instructions.

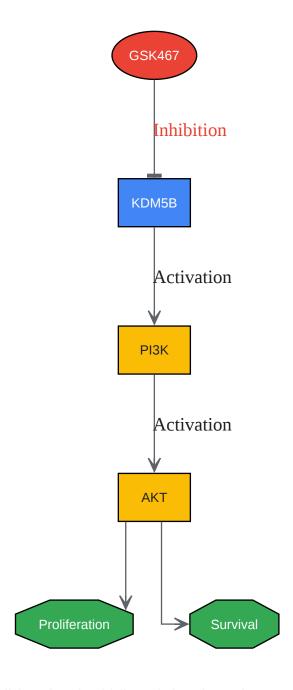
Signaling Pathways and Mechanism of Action

GSK467 exerts its effects primarily through the inhibition of KDM5B, which leads to the modulation of downstream signaling pathways critical for cancer cell survival and proliferation.

KDM5B-PI3K/AKT Signaling Pathway

KDM5B is known to be essential for the hyper-activation of the PI3K/AKT signaling pathway in some cancers. By inhibiting KDM5B, **GSK467** can lead to a reduction in the activity of this pathway, thereby decreasing cell proliferation and survival.





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Caption: **GSK467** inhibits KDM5B, leading to the downregulation of the PI3K/AKT signaling pathway.

KDM5B-miR-448-YTHDF3/ITGA6 Signaling Axis

In hepatocellular carcinoma, KDM5B has been shown to promote tumor cell self-renewal by epigenetically repressing the expression of microRNA-448 (miR-448).[4][5] This repression is achieved through the demethylation of H3K4me3 at the miR-448 promoter.[4][5] Reduced

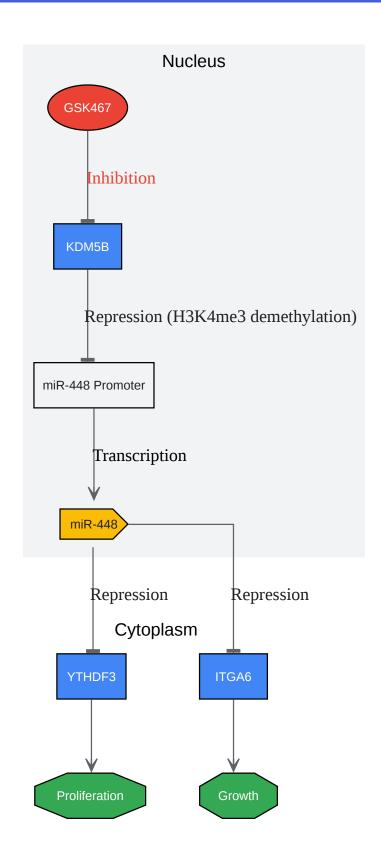






levels of miR-448 lead to the upregulation of its targets, YTHDF3 and ITGA6, which are involved in promoting cancer cell proliferation and growth.[4][5] **GSK467**, by inhibiting KDM5B, can restore miR-448 expression, leading to the downregulation of YTHDF3 and ITGA6.





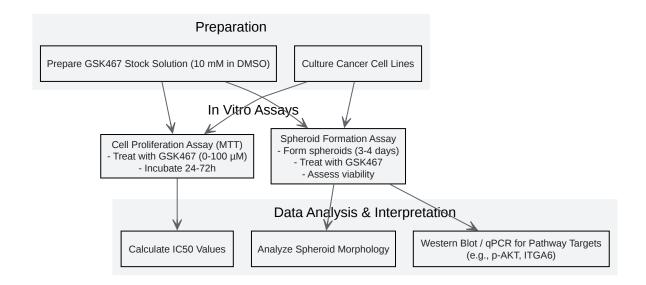
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Caption: **GSK467** inhibits KDM5B, restoring miR-448 expression and downregulating YTHDF3/ITGA6.

Experimental Workflow Overview

The following diagram outlines a general workflow for investigating the effects of **GSK467** on cancer cells.



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Caption: A general experimental workflow for studying the effects of **GSK467**.

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- To cite this document: BenchChem. [GSK467 stock solution preparation and storage].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607843#gsk467-stock-solution-preparation-and-storage]

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